![molecular formula C7H7Br2N3OS B2370079 Bromure de 1-(6-méthyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)éthan-1-one, 2-bromo CAS No. 187597-19-9](/img/structure/B2370079.png)
Bromure de 1-(6-méthyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)éthan-1-one, 2-bromo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide” is a heterocyclic compound with a molecular weight of 341.03 . It has a solid physical form and a melting point of 218°C . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .
Molecular Structure Analysis
The compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The InChI code for the compound is 1S/C7H6BrN3OS.BrH/c1-4-6 (5 (12)2-8)13-7-9-3-10-11 (4)7;/h3H,2H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 218°C . It has a molecular weight of 341.03 . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .Applications De Recherche Scientifique
Intermédiaires de synthèse
Ce composé est utilisé comme intermédiaire de synthèse dans la préparation de divers autres composés . Sa structure unique lui permet de participer à une variété de réactions chimiques, ce qui en fait un outil précieux dans le domaine de la chimie de synthèse .
Activités pharmacologiques
Des composés de structure similaire, comme les 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, ont été trouvés pour présenter des activités pharmacologiques diverses . Ces activités comprennent des agents anticancéreux, antimicrobiens, analgésiques et anti-inflammatoires, antioxydants, antiviraux, inhibiteurs d'enzymes (inhibiteurs de l'anhydrase carbonique, inhibiteurs de la cholinestérase, inhibiteurs de la phosphatase alcaline, activité anti-lipase et inhibiteurs de l'aromatase) et antituberculeux .
Conception et découverte de médicaments
La relation structure-activité des 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines biologiquement importantes, qui ont une importance profonde dans la conception, la découverte et le développement de médicaments . Des études de pharmacocinétique et de modélisation moléculaire in silico ont également été résumées .
Explosifs primaires
Des composés de structure similaire, tels que la [1,2,4]triazolo[4,3-b][1,2,4,5]tétrazine, ont été étudiés pour leurs applications potentielles comme explosifs primaires . Une étude détaillée basée sur la diffraction des rayons X est utilisée pour illustrer la relation entre les interactions faibles et la sensibilité des matériaux énergétiques .
Activité anticancéreuse
Certaines molécules synthétisées à partir de ce composé ont montré une activité cytotoxique contre des lignées cellulaires de cancer du sein . Cela suggère des applications potentielles dans le développement de nouveaux médicaments anticancéreux .
Science des matériaux
En raison de sa structure et de ses propriétés uniques, ce composé pourrait potentiellement trouver des applications dans le domaine de la science des matériaux . Cependant, des recherches supplémentaires sont nécessaires pour explorer cette possibilité.
Safety and Hazards
Orientations Futures
Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index . There is an ongoing race among scientists to develop novel medicines, leading to the synthesis of a large number of potential synthetic substances in laboratories around the world . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of new synthetic methods.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.
Result of Action
Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULQULHTJTIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
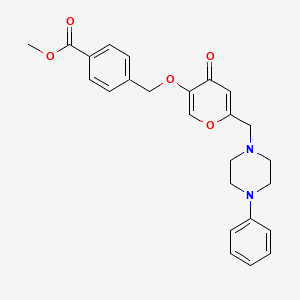
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)
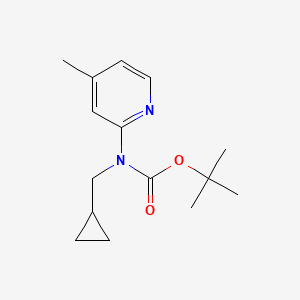
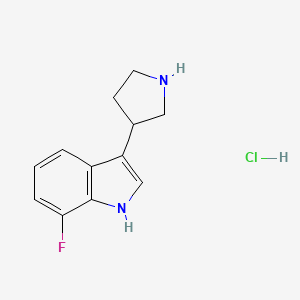


![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
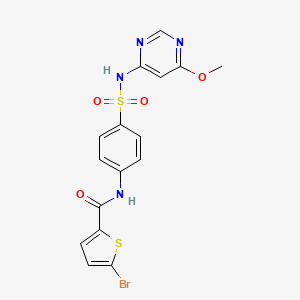
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)
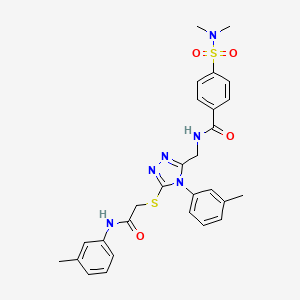

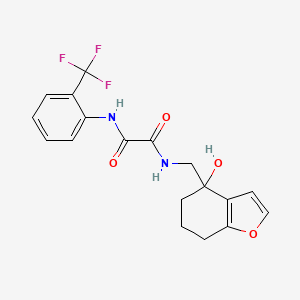
![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)
